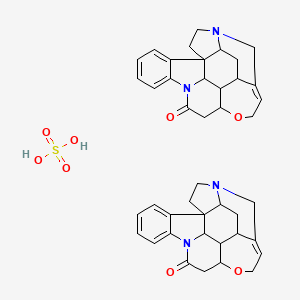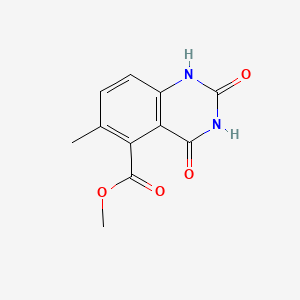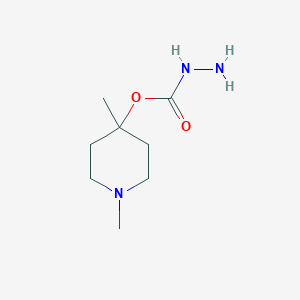![molecular formula C11H13NO2S2 B12515538 S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate CAS No. 676539-77-8](/img/structure/B12515538.png)
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate: is an organosulfur compound characterized by the presence of both thioester and aniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate typically involves the reaction of 2-(methylsulfanyl)aniline with an appropriate acylating agent, followed by the introduction of the ethanethioate group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack on the acylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur-containing groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aniline group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-{2-[2-(Methylsulfanyl)phenyl]ethanethioate}: Lacks the aniline group, resulting in different reactivity and biological activity.
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} acetate: Contains an acetate group instead of ethanethioate, affecting its chemical properties and applications.
Uniqueness
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate is unique due to the combination of its thioester and aniline functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
676539-77-8 |
|---|---|
Formule moléculaire |
C11H13NO2S2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
S-[2-(2-methylsulfanylanilino)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C11H13NO2S2/c1-8(13)16-7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
VRXFQWDJMCSXEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(=O)NC1=CC=CC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-{[2-({4,5-Dihydroxy-6-[(3-hydroxy-2-octadecanamidooctadec-4-en-1-yl)oxy]-2-(hydroxymethyl)oxan-3-yl}oxy)-5-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12515471.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)

![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)






